6-(chloromethyl)-3-methoxy-2-methylpyridine hydrochloride
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Overview
Description
6-(chloromethyl)-3-methoxy-2-methylpyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-3-methoxy-2-methylpyridine hydrochloride typically involves the chloromethylation of 3-methoxy-2-methylpyridine. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-3-methoxy-2-methylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
6-(chloromethyl)-3-methoxy-2-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-3-methoxy-2-methylpyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-2-methylpyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
6-(bromomethyl)-3-methoxy-2-methylpyridine: Similar structure but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and selectivity in chemical reactions.
6-(chloromethyl)-2-methylpyridine: Lacks the methoxy group, which can influence its solubility and binding properties.
Uniqueness
6-(chloromethyl)-3-methoxy-2-methylpyridine hydrochloride is unique due to the presence of both chloromethyl and methoxy groups, which confer distinct chemical reactivity and binding properties. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications.
Properties
CAS No. |
2694734-42-2 |
---|---|
Molecular Formula |
C8H11Cl2NO |
Molecular Weight |
208.1 |
Purity |
95 |
Origin of Product |
United States |
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